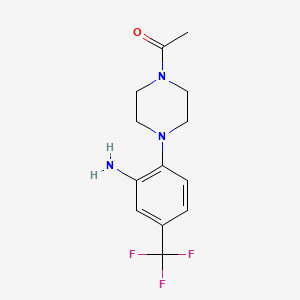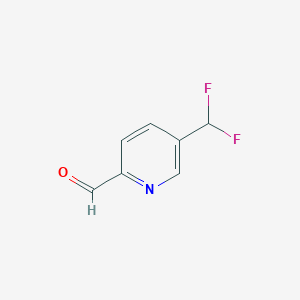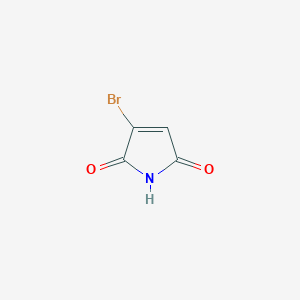
3-Bromo-1H-pyrrole-2,5-dione
Overview
Description
3-Bromo-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C4H2BrNO2 . It is related to pyrrole, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound has a bromine atom attached to the third carbon in the ring .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
3-Hydroxy-1H-pyrrole-2,5-dione derivatives, related to 3-Bromo-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds are significant in in vitro studies for their potential in treating conditions related to oxalate and glycolate metabolism, such as Primary Hyperoxaluria Type 1 (Rooney et al., 1983).
Luminescent Polymers
Polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units, structurally related to this compound, have been developed with strong fluorescence properties. These polymers have potential applications in organic electronics due to their solubility in organic solvents and high quantum yields (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, closely related to this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy is attributed to the adsorption process on the metal surface, showcasing their potential in industrial applications (Zarrouk et al., 2015).
Solvent Effects and Solubility
Studies on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into its physical properties and potential applications in different mediums, relevant to research and industrial processes (Li et al., 2019).
Antimicrobial Activity
Research on 1-phenyl-1H-pyrrole-2,5-dione derivatives, similar to this compound, explores their interactions in synthesis and antimicrobial activity. These compounds show promise in developing new antimicrobial agents (Holota et al., 2020).
Photoluminescent Conjugated Polymers
Studies on conjugated polymers containing pyrrolo[3,4-c]pyrrole derivatives, structurally similar to this compound, show potential in organic electronics due to their unique photoluminescent properties (Beyerlein & Tieke, 2000).
Synthesis and Properties
Research on the synthesis of 1H-pyrrole-2,5-dione derivatives and their properties contributes to a deeper understanding of these compounds, which is essential for their application in various fields, including material science and pharmaceuticals (Paprocka et al., 2022).
Future Directions
The future directions for research on 3-Bromo-1H-pyrrole-2,5-dione could involve exploring its synthesis methods, chemical reactions, and potential biological activities. Given the diverse nature of activities possessed by pyrrole derivatives , this compound could be a potential source of biologically active compounds.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include 3-bromo-1h-pyrrole-2,5-dione, bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that pyrrole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrrole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is predicted to have high gi absorption . Its lipophilicity (Log Po/w) is 0.74 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution . The compound is also predicted to be very soluble, which could impact its bioavailability .
Result of Action
Given the broad biological activities of pyrrole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, potentially leading to shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes, such as cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of this compound can be toxic, leading to adverse effects such as oxidative stress and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it has been shown to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolites involved in energy production . These interactions can have downstream effects on cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These distribution patterns can affect the overall cellular response to this compound .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are critical for understanding the overall effects of this compound on cellular processes .
Properties
IUPAC Name |
3-bromopyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRHWLVSHLMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-79-0 | |
| Record name | 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


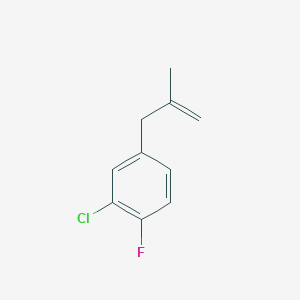
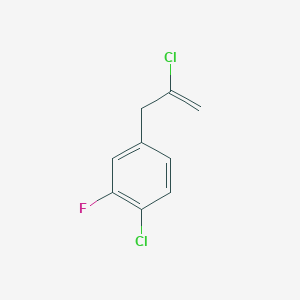

![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
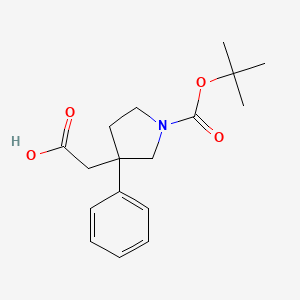

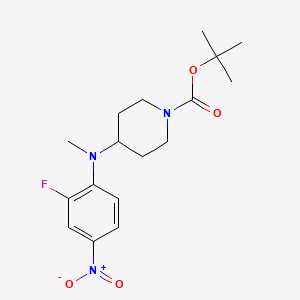
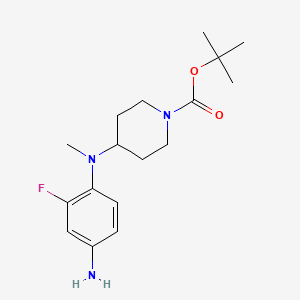
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
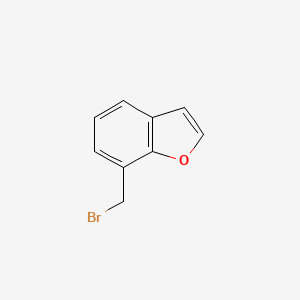
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)
